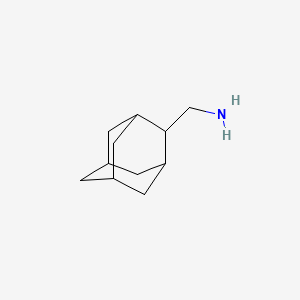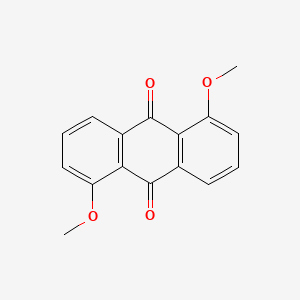
2-Adamantylmethanamine
Descripción general
Descripción
2-Adamantylmethanamine, also known as 2-AMA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This molecule is a derivative of adamantane, a type of hydrocarbon that is commonly used in the synthesis of various drugs and materials. 2-AMA is an important compound due to its unique chemical properties, which make it a valuable tool for studying biological systems and developing new therapeutic agents.
Aplicaciones Científicas De Investigación
Medicine
2-Adamantylmethanamine: has been explored for its potential in drug delivery systems . Its structure allows it to be a part of liposomes, cyclodextrins, and dendrimers which are used for targeted drug delivery . This compound’s ability to interact with biological membranes makes it a candidate for surface recognition studies, which are crucial in the development of new therapeutics .
Materials Science
In the realm of materials science , 2-Adamantylmethanamine is valued for its chemical properties such as nucleophilicity and basicity. These properties make it a useful building block for creating complex molecules, including pharmaceuticals, agrochemicals, and natural products . Its role in the synthesis of polymers, catalysts, sensors, and functional materials highlights its versatility and importance in developing new materials for various applications .
Environmental Science
2-Adamantylmethanamine: may play a role in environmental science through the development of nanomaterials . Nanotechnology applications, including those involving similar compounds, are being researched for environmental remediation , such as water purification and carbon capture .
Analytical Chemistry
In analytical chemistry , compounds like 2-Adamantylmethanamine can be part of assays and chemical analyses . For instance, related compounds have been used in HPLC assays to measure pharmaceutical substances . The compound’s structure could potentially make it useful in the development of new analytical methods.
Pharmacology
2-Adamantylmethanamine: and its derivatives could have applications in pharmacology , particularly in the development of analgesics and other therapeutic agents . Its biochemical properties may influence the design of drugs with improved efficacy and reduced side effects.
Biochemistry
In biochemistry , 2-Adamantylmethanamine could be involved in the study of biogenic amines , which are critical for various physiological functions and have roles in growth regulation, blood pressure control , and nerve conduction . Understanding the biochemical pathways and interactions of such compounds can lead to advancements in health and nutrition.
Mecanismo De Acción
Target of Action
It is known that similar compounds, such as amantadine, primarily interact with the n-methyl-d-aspartate (nmda) receptors in the central nervous system . The role of these receptors is crucial in regulating synaptic plasticity and memory function.
Mode of Action
The exact mode of action of 2-Adamantylmethanamine is not fully understood. It is suggested that it might interact with its targets in a way similar to other adamantane derivatives. For instance, Amantadine, an adamantane derivative, is known to block the effects of glutamate, a neurotransmitter in the brain that leads to neuronal excitability and excessive stimulation .
Biochemical Pathways
For example, they can affect dopamine neurotransmission , which plays a significant role in reward, motivation, memory, and motor control.
Pharmacokinetics
The reduction of unsaturated nitriles containing the 2-adamantyl fragment has been studied, and it was found that the double bond and nitrile group were simultaneously reduced .
Result of Action
The potential pharmacological activity of the synthesized compounds shows that they can have antiviral, analgesic, and antidiabetic activity .
Action Environment
The action, efficacy, and stability of 2-Adamantylmethanamine can be influenced by various environmental factors. For instance, the presence of bulky substituents in the substrate in the α-position to the adamantyl fragment and hydroxy groups significantly retards the process, and the 80–90% yield of the corresponding products is achieved only when the temperature is raised to 65 °C .
Propiedades
IUPAC Name |
2-adamantylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N/c12-6-11-9-2-7-1-8(4-9)5-10(11)3-7/h7-11H,1-6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIIZRVWVFJSCHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60307623 | |
| Record name | 2-adamantylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60307623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
42067-67-4 | |
| Record name | NSC193494 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193494 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-adamantylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60307623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (adamantan-2-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![4-Chloro-6,7-dihydro-5h-cyclopenta[d]pyrimidin-2-amine](/img/structure/B1606949.png)


